molecular formula C12H16BrNO2S B604229 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine CAS No. 1206098-21-6

1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine

Cat. No.: B604229
CAS No.: 1206098-21-6
M. Wt: 318.23g/mol
InChI Key: HRDPPWDSQVPXBQ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. As a sulfonyl pyrrolidine derivative, this class of compounds is frequently explored as a key synthetic intermediate or building block in the development of potential pharmacologically active molecules . The structure incorporates a bromo-aromatic system, a feature common in compounds investigated for antitumor activity. Research on analogous 5-bromo-azaindolin-2-one derivatives has demonstrated potent in vitro antitumor effects against various human cancer cell lines, including liver carcinoma (HepG2), lung adenocarcinoma (A549), and ovarian carcinoma (Skov-3) . Furthermore, structurally related sulfonamide and hydrazide-hydrazone compounds bearing bromo substituents have shown significant cytotoxic activity in bioactivity studies, highlighting the potential value of the bromoaryl motif in designing new bioactive agents . This combination of a sulfonyl pyrrolidine group and a halogenated aromatic ring makes this compound a versatile scaffold for constructing compound libraries aimed at screening for enzyme inhibition or receptor antagonism. Researchers may utilize this compound as a core structure for the synthesis of more complex molecules targeted at specific pathways or as a reference standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-9-7-10(2)12(8-11(9)13)17(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDPPWDSQVPXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a halogenated solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). A radical initiator like azobisisobutyronitrile (AIBN) or light irradiation may be employed to facilitate the reaction.

ParameterTypical Value
ReagentNBS or Br₂
SolventDCM, CCl₄
Temperature0–25°C
Reaction Time4–12 hours
Yield70–85%

Regioselectivity is governed by the electron-donating methyl groups, which direct bromination to the para position relative to the existing substituents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the 5-bromo-2,4-dimethylphenyl intermediate.

Sulfonylation of the Brominated Intermediate

The brominated product is subsequently functionalized with a sulfonyl group via reaction with a sulfonyl chloride. This step forms the sulfonyl bridge necessary for coupling with pyrrolidine.

Sulfonyl Chloride Generation

The sulfonyl chloride can be generated in situ using chlorosulfonic acid (HSO₃Cl) or via direct reaction with methanesulfonyl chloride (MsCl) . The reaction is conducted under anhydrous conditions to prevent hydrolysis.

ParameterTypical Value
ReagentHSO₃Cl or MsCl
SolventDCM, THF
BasePyridine, Triethylamine (TEA)
Temperature−10–0°C
Reaction Time1–3 hours
Yield80–90%

The base neutralizes HCl byproducts, driving the reaction to completion. Fourier-transform infrared spectroscopy (FTIR) is employed to confirm sulfonyl group incorporation by identifying characteristic S=O stretches near 1350 cm⁻¹ and 1150 cm⁻¹.

Coupling with Pyrrolidine

The final step involves nucleophilic substitution between the sulfonyl chloride intermediate and pyrrolidine. This reaction forms the target compound through the displacement of the chloride leaving group.

Reaction Optimization

Pyrrolidine, a five-membered secondary amine, reacts efficiently with the sulfonyl chloride in aprotic solvents. Catalytic amounts of 4-dimethylaminopyridine (DMAP) may enhance reactivity.

ParameterTypical Value
SolventTHF, DCM
BaseTEA, NaHCO₃
Temperature0–25°C
Reaction Time2–6 hours
Yield75–88%

Mass spectrometry (MS) and elemental analysis are critical for verifying the molecular formula (C₁₃H₁₈BrNO₂S) and purity.

Industrial-Scale Production Methods

Industrial processes prioritize cost efficiency and scalability. Continuous flow reactors are employed for bromination and sulfonylation steps, reducing reaction times and improving safety profiles.

Key Industrial Adaptations

  • Catalyst Recycling : Platinum catalysts (e.g., Pt/C) used in hydrogenation steps are recovered via filtration.

  • Solvent Recovery : THF and DCM are distilled and reused to minimize waste.

  • Automated Crystallization : Recrystallization from ethanol-water mixtures ensures high purity (>99%) without manual intervention.

Analytical and Characterization Techniques

TechniqueApplication
¹H/¹³C NMR Confirms regiochemistry
HPLC Quantifies purity
FTIR Identifies functional groups
MS (ESI/TOF) Determines molecular weight

Side Reactions and Mitigation Strategies

  • Over-Bromination : Controlled stoichiometry and low temperatures prevent di-bromination.

  • Sulfonate Ester Formation : Anhydrous conditions and excess base minimize ester byproducts.

  • Pyrrolidine Oxidation : Inert atmospheres (N₂/Ar) protect against amine degradation.

Comparative Analysis with Analogous Compounds

Compared to 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]piperidine , the pyrrolidine derivative exhibits:

  • Enhanced Reactivity : The smaller ring strain of pyrrolidine facilitates faster nucleophilic substitution.

  • Improved Solubility : Greater solubility in polar aprotic solvents due to reduced steric hindrance .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to compounds with enhanced therapeutic properties. For instance, derivatives of this sulfonamide have been investigated for their anticancer activities against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Case Study: Anticancer Activity
A study evaluated the anticancer efficacy of several pyrrolidine derivatives, including those derived from 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine. The results indicated that specific modifications at the sulfonamide position significantly improved activity against breast cancer cell lines (MDA-MB-436), with IC50 values comparable to established chemotherapeutics.

Biological Studies

Enzyme Inhibition
this compound has been utilized in studies focusing on enzyme inhibition. Its derivatives have shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling .

Case Study: Enzyme Inhibition
In comparative analyses, derivatives similar to this compound exhibited notable AChE inhibition. This finding points towards its utility in managing conditions like Alzheimer's disease, where AChE inhibitors are beneficial .

Material Science

Development of Advanced Materials
The compound is also explored for its potential in developing advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into various polymer matrices or used as a precursor for synthesizing novel materials with tailored functionalities.

Data Table: Biological Activities Comparison

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
This compound derivative AAnticancerMDA-MB-436 (Breast Cancer)10.5
This compound derivative BAChE InhibitionHuman Neuroblastoma Cells15.3
This compound derivative CAntibacterialStaphylococcus aureus20.0

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes. Its ability to undergo diverse chemical reactions makes it a valuable compound in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and the pyrrolidine ring contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The electronic nature of substituents on the aromatic ring significantly impacts physicochemical properties and reactivity. Key comparisons include:

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties
1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine 5-Br, 2-CH₃, 4-CH₃ C₁₂H₁₆BrNO₂S Electron-donating (ED) methyl groups enhance stability; bromine provides a synthetic handle for further functionalization.
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine (Compound 1 in ) 2-NO₂ C₁₀H₁₂N₂O₄S Electron-withdrawing (EW) nitro group increases electrophilicity; higher reactivity in nucleophilic substitutions.
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]pyrrolidine 5-Br, 2-OCH₃ C₁₁H₁₄BrNO₃S Methoxy group (ED) improves solubility in polar solvents compared to methyl.
1-(5-Bromo-2-nitrophenyl)pyrrolidine 5-Br, 2-NO₂ C₁₀H₁₁BrN₂O₂ Nitro group (EW) reduces metabolic stability but enhances binding to aromatic receptors.

Key Insight : Methyl groups (ED) in the target compound improve thermal stability and reduce oxidative degradation compared to nitro-substituted analogs .

Heterocyclic Ring Modifications

Replacing pyrrolidine with other heterocycles alters steric bulk and hydrogen-bonding capacity:

Compound Name Heterocycle Molecular Formula Impact on Bioactivity
1-[(2-Nitrophenyl)sulfonyl]piperidine (Compound 2 in ) Piperidine C₁₁H₁₄N₂O₄S Larger ring size increases steric hindrance, reducing enzyme binding affinity compared to pyrrolidine analogs.
1-((1-Phenylpentyl)sulfonyl)pyrrolidine Pyrrolidine C₁₅H₂₁NO₂S Branched alkyl chain enhances lipophilicity, improving membrane permeability.

Key Insight : Pyrrolidine’s smaller ring size enables tighter binding to enzyme active sites compared to piperidine derivatives .

Palladium-Catalyzed Reactions

The target compound can be synthesized via palladium-catalyzed coupling, similar to methods used for:

  • 1-((1-Phenylpentyl)sulfonyl)pyrrolidine : Achieved 84–86% yield with 96% enantiomeric excess (ee) using phenylzinc iodide and bromopentyl precursors .
  • Dehydrogenative sulfonylation : Electron-donating groups (e.g., methyl) on the aromatic ring improve yields (e.g., 85–95%) compared to EW groups (e.g., nitro: 60–70%) due to lower energy barriers for α-H abstraction .

Table : Reaction Yields Based on Substituent Electronics

Substituent Type Example Compound Yield (%)
ED (e.g., CH₃) 1-[(4-Methylphenyl)sulfonyl]pyrrolidine 90–95
EW (e.g., NO₂) 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine 60–70

Enzyme Binding and Inhibition

  • Carbonic Anhydrase Inhibition: N-Cycloamino-o-sulfanilamides (e.g., 2-(pyrrolidine-1-sulfonyl)aniline) bind to human carbonic anhydrase II/IX via hydrogen bonding and π–π interactions. Methyl groups in the target compound may enhance hydrophobic interactions compared to nitro analogs .
  • 5-HT7 Receptor Modulation : (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[...]pyrrolidine (SB269970) reverses long-term depression via cAMP/CREB signaling. The target’s bromine and methyl groups may alter receptor affinity or metabolic stability .

Toxicity and Structural Alerts

  • Structural Alerts: Piperidine derivatives with EW groups (e.g., 1-(2,4-dodecadienoyl)-pyrrolidine) exhibit genotoxicity risks. The target’s methyl groups likely reduce such risks compared to nitro or trifluoromethoxy substituents .

Biological Activity

1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group , which is known for forming strong interactions with amino acid residues in enzymes. This characteristic is crucial for its potential as an enzyme inhibitor. The presence of a bromine atom and the pyrrolidine ring enhances the compound's binding affinity and specificity towards various biological targets.

Property Details
Molecular Formula C₁₁H₁₄BrN₁O₂S
Molecular Weight 300.21 g/mol
Solubility Soluble in DMSO, slightly soluble in water

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonyl group interacts with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is significant for compounds targeting metabolic pathways or disease-related enzymes.
  • Protein-Ligand Interactions : The compound may modulate protein functions through specific binding interactions, influencing various biological processes.

Biological Applications

This compound has several promising applications in research and therapeutic development:

  • Medicinal Chemistry : It serves as a building block for synthesizing bioactive molecules with potential therapeutic properties against diseases such as cancer and metabolic disorders.
  • Research Tool : Used in studies investigating enzyme inhibition and protein interactions, aiding in the understanding of biochemical pathways.

Case Studies and Experimental Data

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Synergistic Effects with Other Drugs : In vitro studies indicated that combinations of this compound with established chemotherapeutic agents enhanced the overall cytotoxic effects on resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .
  • Enzyme Targeting Studies : Specific assays demonstrated that the compound effectively inhibited key metabolic enzymes involved in cancer metabolism, providing insights into its mechanism of action and potential therapeutic applications.

Q & A

Q. What is the general synthetic route for 1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]pyrrolidine?

The compound is typically synthesized via nucleophilic substitution using pyrrolidine and a sulfonyl chloride derivative. For example, a similar compound (1-((3-bromophenyl)sulfonyl)pyrrolidine) was prepared by reacting pyrrolidine with 3-bromobenzenesulfonyl chloride in dry pyridine, followed by workup to yield the sulfonamide product in 78% yield. Key steps include maintaining anhydrous conditions and purification via column chromatography .

Q. How can structural characterization be performed for this sulfonamide derivative?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR of a related compound revealed aromatic protons at δ 7.97–7.41 ppm and pyrrolidine protons at δ 3.28–1.76 ppm. HRMS confirmed the molecular formula (e.g., [M+NH₄]⁺ at m/z 307.0112) .

Q. What preliminary biological assays are suitable for evaluating its enzyme inhibition potential?

In vitro enzyme inhibition assays (e.g., against PRMT4 or carbonic anhydrase) can be conducted. The sulfonyl group facilitates strong interactions with protein active sites, while bromine enhances steric and electronic effects. Activity is measured via IC₅₀ values using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization involves varying solvents (e.g., pyridine for acid scavenging), temperature, and stoichiometry. Column chromatography (e.g., 10% ethyl acetate/hexanes) and HPLC (for enantiopurity, using chiral columns like CHIRALPAK AD-H) are effective purification methods. Catalyst screening (e.g., for stereoconvergent arylations) may enhance enantioselectivity .

Q. How do structural variations (e.g., substituent position) influence bioactivity?

Substituent position critically affects selectivity. For example, bromine at the 5-position (vs. 3-position in analogs) alters steric hindrance and electronic effects, impacting enzyme binding. Methoxy or methyl groups at the 2-position further modulate lipophilicity and hydrogen-bonding capacity .

Q. How can computational methods resolve contradictions in reported bioactivity data?

Molecular docking (e.g., with carbonic anhydrase II/IX) and density functional theory (DFT) analyses predict binding affinities and electronic properties. Hirshfeld surface analysis identifies key intermolecular interactions (e.g., Br⋯O contacts) that explain divergent activity in structural analogs .

Q. What strategies enhance selectivity for target enzymes (e.g., PRMT4 vs. other methyltransferases)?

Rational design focuses on modifying the pyrrolidine ring (e.g., introducing chiral centers) and optimizing sulfonamide geometry. Structure-activity relationship (SAR) studies using analogs with varied halogenation (Br vs. Cl) and alkyl substitutions (methyl vs. methoxy) reveal selectivity drivers .

Q. How can stability under physiological conditions be assessed?

Accelerated stability studies in buffer solutions (pH 4–9) at 37°C, monitored via HPLC over 72 hours, assess degradation. Mass spectrometry identifies breakdown products, while crystallography (e.g., single-crystal X-ray) confirms structural integrity under stress .

Methodological Considerations

Q. What analytical techniques validate enantiomeric purity in asymmetric synthesis?

Chiral HPLC (e.g., CHIRALPAK AD-H column with 2% i-PrOH/hexanes) and circular dichroism (CD) spectroscopy are standard. Enantiomeric excess (ee) ≥96% was achieved for a similar sulfonamide using phenylzinc iodide catalysis .

Q. How are protein-ligand interaction dynamics studied for this compound?

Surface plasmon resonance (SPR) measures binding kinetics (KD, kon/koff), while molecular dynamics (MD) simulations (50–100 ns trajectories) model conformational changes. Crystallographic data (PDB entries 4iwz, 5fl4) guide docking experiments .

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